5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide
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Description
Synthesis Analysis
The synthesis of 5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide involves several chemical processes, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. A notable example of a synthesis approach is the preparation of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of SGLT2 inhibitors, from dimethyl terephthalate through a six-step process, demonstrating scalability and significant cost reduction (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds related to 5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide, such as N-hydroxy-5-bromophenyl-2-carboxamidine, has been elucidated using techniques like X-ray diffraction. These studies reveal details about crystal systems, space groups, and the orientation of functional groups within the molecule, indicating a non-coplanar arrangement of benzene rings and oxime groups, which influences the compound's reactivity and interactions (Chi Hong-xun, 2011).
Chemical Reactions and Properties
5-Bromo-2-chloro-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions due to its functional groups. For instance, the bromo and chloro substituents can participate in nucleophilic substitution reactions, while the amide linkage influences the compound's solubility and reactivity. Studies on similar compounds have shown the potential for forming dimers through hydrogen bonding and achieving regioselectivity in reactions due to the presence of methoxy and other substituents (Saeed et al., 2020).
Future Directions
5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide has potential applications in various fields of scientific research. For instance, it has been used in studies for its unique properties, including its ability to form strong covalent bonds with other molecules, its ability to act as a catalyst, and its ability to act as a substrate for various enzymes. Furthermore, a similar compound has been identified as a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, suggesting potential future directions in medical research and diabetes therapy .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-chloro-N-(2-methoxyphenyl)benzamide is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting this protein can help manage blood glucose levels, making it a promising target for diabetes therapy .
Mode of Action
5-Bromo-2-chloro-N-(2-methoxyphenyl)benzamide acts as an SGLT2 inhibitor . By binding to SGLT2, it prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose in urine. This process helps to lower blood glucose levels .
Biochemical Pathways
The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to increased glucose excretion. This can result in lower blood glucose levels, beneficial for managing diabetes .
Pharmacokinetics
Like other sglt2 inhibitors, it is expected to have good bioavailability and to be excreted in the urine .
properties
IUPAC Name |
5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-5-3-2-4-12(13)17-14(18)10-8-9(15)6-7-11(10)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJVRROOYASTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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